2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide
Description
Properties
Molecular Formula |
C16H12ClFN2O |
|---|---|
Molecular Weight |
302.73 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C16H12ClFN2O/c17-12-3-1-4-13(18)11(12)9-16(21)20-15-6-2-5-14-10(15)7-8-19-14/h1-8,19H,9H2,(H,20,21) |
InChI Key |
FYYOWEBLDCXUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of Phenylacetic Acid
2-Chloro-6-fluorophenylacetic acid is prepared by chlorination and fluorination of phenylacetic acid derivatives. In one method, 2-fluorophenylacetic acid undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 2-chloro-6-fluorophenylacetic acid with 85% purity. Alternative routes employ AlCl₃-catalyzed Fries rearrangement of 4-chlorobenzoyloxy-2-fluoroacetophenone to generate the acetylated intermediate, followed by hydrolysis.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 188.58 g/mol | |
| Melting Point | 120–123°C | |
| Solubility | Soluble in methanol, DMF |
Functionalization of the Indole Scaffold
The 1H-indol-4-ylamine precursor is synthesized via:
Direct Amination of Indole
Indole is treated with hydroxylamine hydrochloride under acidic conditions (HCl/H₂O) to form 4-nitroindole, which is reduced using hydrogen gas (H₂, 50 psi) over a palladium-carbon catalyst to yield 1H-indol-4-amine.
Protection-Deprotection Strategies
To prevent side reactions during coupling, the indole nitrogen is protected with a 2-methoxyethyl group via alkylation using 2-methoxyethyl bromide in DMSO with NaH as a base. Deprotection is achieved via acid hydrolysis (HCl/EtOAc) post-coupling.
Coupling Strategies for Acetamide Formation
Carbodiimide-Mediated Amidation
2-(2-Chloro-6-fluorophenyl)acetic acid is activated with 1,1′-carbonyldiimidazole (CDI) in acetonitrile, followed by reaction with 1H-indol-4-amine. This method achieves 70–75% yield with minimal byproducts.
TBTU Coupling
A more efficient approach uses O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and 2,6-dimethylpyridine in DCM, yielding 82–89% of the target compound.
Optimization of Reaction Parameters
Solvent Selection
Dimethylformamide (DMF) enhances solubility of intermediates but risks carbamate byproducts. Dichloromethane (DCM) is preferred for TBTU coupling due to its inertness.
Temperature Control
Exothermic reactions (e.g., CDI activation) require cooling to 0–5°C to prevent decomposition.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Structural confirmation employs:
Comparative Analysis of Synthetic Routes
| Parameter | CDI-Mediated | TBTU Coupling |
|---|---|---|
| Yield | 70–75% | 82–89% |
| Reaction Time | 12–24 hr | 2–6 hr |
| Byproducts | Moderate | Minimal |
| Scalability | Limited | High |
TBTU coupling outperforms CDI-mediated methods in efficiency and scalability, making it the preferred industrial method.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and temperature control, reducing reaction times to <15 minutes for indole functionalization.
Green Chemistry Approaches
Water-mediated reactions under microwave irradiation (100°C, 300 W) reduce solvent waste, achieving 78% yield.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
Preliminary studies indicate that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide may act as inhibitors in critical enzymatic pathways. For instance, they have been explored for their potential as thrombin inhibitors, which play a vital role in blood clot formation. Such inhibition can be crucial in developing anticoagulant therapies.
Anticancer Properties
Research has suggested that indole derivatives exhibit anticancer activity by interfering with cancer cell proliferation and survival pathways. The specific interactions of 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide with cellular receptors could lead to the development of novel anticancer agents targeting specific malignancies.
Neurological Applications
Given the structural similarities with other known psychoactive compounds, this compound may also have applications in treating neurological disorders. Its potential interaction with neurotransmitter systems could pave the way for new treatments for conditions such as depression or anxiety .
Synthesis and Reaction Pathways
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide typically involves multi-step processes, often utilizing:
- Oxidation and Reduction : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Substitution Reactions : Nucleophiles like sodium methoxide are frequently employed under basic conditions to facilitate substitution reactions.
Case Study 1: Thrombin Inhibition
A study investigated the efficacy of indole derivatives as thrombin inhibitors. The results showed that modifications to the indole structure could enhance inhibitory activity, suggesting that 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide might exhibit similar properties when further optimized .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that compounds structurally related to 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide could induce apoptosis in cancer cells through mitochondrial pathways. This finding supports the hypothesis that this compound could serve as a lead structure for developing new anticancer drugs .
Interaction Studies
Interaction studies are essential for understanding how 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide affects biological systems. These studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Functional Assays : Testing the biological activity of the compound in cellular models.
Such investigations will provide insights into its therapeutic potential and safety profile.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide can be contextualized against analogous acetamide derivatives.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 2-(2-Chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide (Target) | 2-Cl, 6-F phenyl; indol-4-yl | C₁₆H₁₃ClFN₂O | 303.75 | Halogenated phenyl enhances stability; indole may aid receptor binding . |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | 3-OCH₃ phenyl; CF₃-benzothiazole | C₁₇H₁₄F₃N₂O₂S | 376.37 | Trifluoromethyl group improves lipophilicity; benzothiazole enhances rigidity. |
| 2-{(2-Chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)acetamide | 2-Cl, 6-F phenyl; cyano-dimethylpropyl | C₂₂H₁₉ClN₄O₂S | 438.94 | Cyano group increases polarity; tertiary amine may influence solubility. |
| 2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide | 4-F-sulfonylindole; 6-methylpyridinyl | C₂₂H₁₈FN₃O₃S | 423.5 | Sulfonyl group enhances hydrogen bonding; pyridine improves bioavailability. |
| 2-(2-Chloro-6-fluorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide | 2-Cl, 6-F phenyl; sulfamoylbenzyl | C₁₅H₁₄ClFN₂O₃S | 356.8 | Sulfamoyl group (pharmacophore) may confer antimicrobial or diuretic activity. |
Key Observations :
Halogenation vs. Methoxy Substitution :
- The target compound’s 2-Cl, 6-F phenyl group contrasts with methoxy-substituted analogs (e.g., ). Halogens increase electronegativity and metabolic resistance, whereas methoxy groups enhance solubility but may reduce membrane permeability .
Heterocyclic Moieties: The indol-4-yl group in the target compound differs from benzothiazole () or pyridine () in analogs.
However, these groups may reduce blood-brain barrier penetration compared to the target compound’s simpler acetamide linker .
Molecular Weight Trends: Bulky substituents (e.g., ’s cyano-dimethylpropyl group) increase molecular weight (>400 g/mol), which may limit oral bioavailability. The target compound (303.75 g/mol) adheres more closely to Lipinski’s rule of five .
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by recent studies, case evaluations, and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a chloro-fluoro phenyl group linked to an indole moiety via an acetamide functional group. This unique configuration is hypothesized to contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
The compound's mechanism of action appears to involve the inhibition of bacterial DNA replication, potentially through interactions with DNA gyrase, a critical enzyme in bacterial DNA topology.
Anticancer Activity
In vitro studies have indicated that 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide may also possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For example:
- Cell Line: MCF-7 (breast cancer)
- IC50: 12 µM
- Cell Line: HeLa (cervical cancer)
- IC50: 15 µM
These findings suggest that the compound may disrupt cellular pathways involved in cancer cell proliferation and survival.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis of this compound with standard antibiotics revealed that it not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .
- Anticancer Evaluation : A study assessed the cytotoxic effects of the compound on various cancer cell lines, showing significant apoptotic activity at concentrations lower than those required for traditional chemotherapeutics .
The proposed mechanisms for the biological activities of this compound include:
- DNA Interaction : The ability to form complexes with DNA, inhibiting replication and transcription processes.
- Enzyme Inhibition : Targeting bacterial enzymes such as DNA gyrase and topoisomerase, critical for bacterial survival and replication.
Q & A
Q. Structural-Activity Relationship (SAR) :
- Fluorine substitution : Increases binding affinity by 10-fold compared to non-fluorinated analogs .
- Chlorine position : Para-substitution on phenyl improves selectivity for kinase targets .
Advanced: How do crystallization conditions affect the structural analysis of this compound, and what techniques are recommended?
Methodological Answer:
- Solvent selection : Use slow evaporation of DCM/hexane (1:3) to obtain single crystals .
- Temperature control : Crystallize at 4°C to minimize thermal disorder .
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O, 2.02 Å) and halogen interactions (Cl⋯π, 3.4 Å) .
Example : The title compound’s analog formed infinite chains via N–H⋯O hydrogen bonds (space group P2₁/c), confirmed by single-crystal XRD .
Advanced: What strategies can be employed to modify the core structure to enhance selectivity in enzyme inhibition?
Methodological Answer:
- Bioisosteric replacement : Replace chlorine with trifluoromethyl to enhance hydrophobic interactions without steric hindrance .
- Side-chain diversification : Introduce pyridyl or nitrophenyl groups to exploit polar interactions in target pockets .
- Ring constraint : Convert acetamide to rigid heterocycles (e.g., oxadiazole) to pre-organize binding conformations .
Case Study : Substituting 4-fluorophenyl with 4-nitrophenyl in analogs increased kinase inhibition (IC₅₀ from 1.2 µM to 0.3 µM) due to enhanced charge transfer .
Basic: What are the critical parameters to monitor during scale-up synthesis to maintain yield and purity?
Methodological Answer:
- Reaction monitoring : Use in-situ FTIR to track acyl chloride formation (C=O stretch at 1800 cm⁻¹) .
- Temperature gradients : Avoid exothermic spikes during amide coupling by gradual reagent addition .
- Workup protocols : Employ liquid-liquid extraction (DCM/water) to remove unreacted starting materials .
Scale-Up Data : Pilot-scale synthesis (100 g batch) achieved 62% yield with >99% purity via optimized recrystallization (EtOH/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
